molecular formula C23H23N3O B12391838 Vista-IN-2

Vista-IN-2

Cat. No.: B12391838
M. Wt: 357.4 g/mol
InChI Key: NYQPBXJWCKKTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vista-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis requires precise control of reaction parameters to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous quality control measures to verify the purity and potency of the final product. The compound is produced in specialized facilities equipped to handle complex chemical reactions and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Vista-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .

Scientific Research Applications

Vista-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Vista-IN-2 exerts its effects by inhibiting the V-domain immunoglobulin suppressor of T-cell activation (VISTA). This inhibition leads to the degradation of VISTA in cells through autophagy, reversing VISTA-mediated immunosuppression. The compound enhances the antitumor responses of immune cells by promoting the activation of T-cells and other immune effector cells . The molecular targets and pathways involved include the VISTA protein and the autophagy pathway .

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[3-(4-methyl-5-phenyl-1H-benzimidazol-2-yl)phenyl]methylamino]ethanol

InChI

InChI=1S/C23H23N3O/c1-16-20(18-7-3-2-4-8-18)10-11-21-22(16)26-23(25-21)19-9-5-6-17(14-19)15-24-12-13-27/h2-11,14,24,27H,12-13,15H2,1H3,(H,25,26)

InChI Key

NYQPBXJWCKKTJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C3=CC=CC(=C3)CNCCO)C4=CC=CC=C4

Origin of Product

United States

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